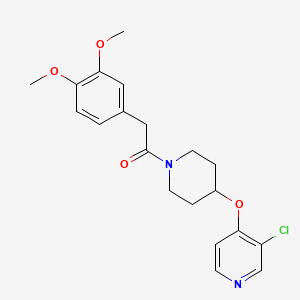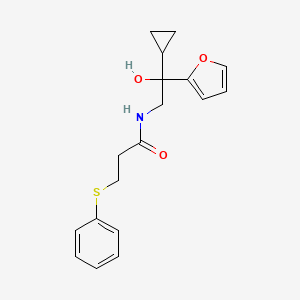
Ethyl 2-(4-cyclopentylthiazol-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-cyclopentylthiazol-2-yl)acetate is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking Studies
Ethyl 2-(4-cyclopentylthiazol-2-yl)acetate, as a part of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, was synthesized and tested for α-glucosidase and β-glucosidase inhibition activities. The synthesis resulted in compounds showing significant enzyme inhibition, with some demonstrating high percentage inhibitions towards these enzymes. Molecular docking studies suggested that these compounds bind to the enzyme's active sites via amino and acetate groups, highlighting their potential for designing enzyme inhibitors (Babar et al., 2017).
Antimicrobial Activity
This compound derivatives have been synthesized and evaluated for their antimicrobial activities. These studies involve synthesizing novel compounds derived from thiazole and evaluating their effectiveness against common bacteria. The structural confirmation and biological activity assessments indicate the potential of these compounds as antibacterial agents, suggesting their relevance in the development of new antimicrobial drugs (Al-badrany et al., 2019).
Anti-inflammatory and Analgesic Activities
Research into ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates has shown that these compounds exhibit significant anti-inflammatory and analgesic activities. The compounds with halogen substitution displayed anti-inflammatory and analgesic effects comparable to standard drugs like indomethacin and aspirin. Molecular docking studies further supported these findings by showing potential binding modes on cyclooxygenase enzymes, providing insights into their mechanism of action (Attimarad et al., 2017).
Antitumor and Antioxidant Agents
The synthesis of thiazole derivatives and their evaluation for antiamoebic activity and cytotoxicity showcased the potential of this compound derivatives in antitumor applications. These derivatives demonstrated significant in vitro antiamoebic activity, with some compounds exhibiting effects comparable to commercial antifungal agents. Additionally, their lower cytotoxicity suggests their safety and efficacy as alternative amoebicidal agents (Shirai et al., 2013).
Safety and Hazards
Orientations Futures
While specific future directions for Ethyl 2-(4-cyclopentylthiazol-2-yl)acetate are not available, it’s worth noting that thiazole-containing compounds have been the focus of much research due to their importance in both pharmaceuticals and agrochemicals . The natural air oxidation of certain 2-substituted thiazoles has been observed to lead to interesting hydroxylated thiazoles, which could have implications regarding metabolic and environmental degradation pathways for related compounds .
Propriétés
IUPAC Name |
ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)7-11-13-10(8-16-11)9-5-3-4-6-9/h8-9H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFQKFXCZHSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250083-19-2 |
Source


|
| Record name | ethyl 2-(4-cyclopentyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1H-indol-3-yl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2481615.png)



![6-[4-(3-Chloro-4-methoxyphenyl)sulfonyl-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2481624.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2481632.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)
